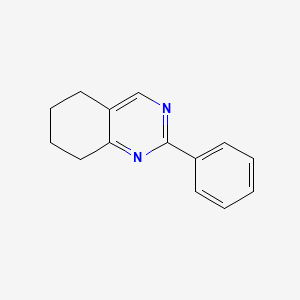

2-Phenyl-5,6,7,8-tetrahydroquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100869-87-2 |

|---|---|

Molekularformel |

C14H14N2 |

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

2-phenyl-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |

InChI-Schlüssel |

MNLWAQLJGDBVDU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Significance of the Tetrahydroquinazoline Moiety in Organic Synthesis and Medicinal Chemistry

The unique structural arrangement of the 5,6,7,8-tetrahydroquinazoline (B1197369) moiety allows for a wide array of chemical transformations, including ring-opening, ring-closing, and substitution reactions. This versatility makes it an invaluable intermediate in the synthesis of a broad spectrum of organic compounds. nbinno.com Its derivatives are key components in the development of pharmaceuticals, with demonstrated applications as antihypertensive, anti-inflammatory, antitumor, and antiviral agents. nbinno.comiucr.org Furthermore, the scaffold has been utilized in the synthesis of agrochemicals such as herbicides, insecticides, and fungicides. nbinno.com

The development of enantiomerically pure forms of tetrahydroquinazoline (B156257) derivatives is particularly crucial in the creation of chiral drugs, which can exhibit highly specific biological activities. The inherent reactivity and structural features of the tetrahydroquinazoline core make it a privileged scaffold in the design and synthesis of novel therapeutic agents.

Overview of Aryl Substituted 5,6,7,8 Tetrahydroquinazolines in Contemporary Research

Multi-Component Reaction Strategies for 5,6,7,8-Tetrahydroquinazoline (B1197369) Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 5,6,7,8-tetrahydroquinazolines in a single step from three or more starting materials. These strategies are highly valued for their ability to rapidly generate molecular diversity.

Reactions Involving α-Aminoamidines and Cyclic Ketones

A notable multi-component strategy for the synthesis of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with cyclic ketones, specifically bis-benzylidene cyclohexanones. nih.gov This method is characterized by its mild reaction conditions, excellent yields, and straightforward work-up procedures. nih.govnih.gov The reaction proceeds through a cascade process initiated by the Michael addition of a guanidine (B92328) moiety to one of the olefinic bonds of the enone fragment in the diarylidencyclohexanones. nih.gov

In a typical procedure, α-aminoamidines are reacted with diarylidencyclohexanones in pyridine (B92270) at 100°C for 24 hours, resulting in yields ranging from 47–80%. nih.govresearchgate.net An advantage of this method is the incorporation of protecting groups at the C2-tert-butyl moiety of the quinazoline (B50416) ring, which can be readily cleaved to allow for further functionalization. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-Aminoamidines | Diarylidencyclohexanones | Pyridine | 100 | 24 | 47-80 | nih.govresearchgate.net |

Condensation Reactions with Dimedone and Substituted Aldehydes for Quinazoline Cores

Another effective multi-component approach involves the condensation of an aldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and urea (B33335) or thiourea (B124793). nih.govmdpi.com This solvent-free and catalyst-free reaction can be efficiently carried out under microwave irradiation to produce 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones. nih.govmdpi.com The use of a zinc ferrite (B1171679) nanocatalyst has also been shown to increase the yield of the desired products under reflux conditions. mdpi.com

This one-pot synthesis is considered environmentally friendly and economically viable for large-scale production. mdpi.com The reaction of aromatic aldehydes with 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole) and dimedone in DMF under microwave irradiation has also been reported to yield triazoloquinazolinones and benzimidazoquinazolinones. nih.gov

| Aldehyde | Ketone | Nitrogen Source | Conditions | Product | Reference |

| Substituted Aldehydes | Dimedone | Urea/Thiourea | Microwave, solvent-free | 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones | nih.govmdpi.com |

| Aromatic Aldehydes | Dimedone | 5-Amino-1(H)-1,2,4-triazole | Microwave, DMF | Triazoloquinazolinones | nih.gov |

Cycloaddition and Related Reactions for Annulated 5,6,7,8-Tetrahydroquinazoline Systems

Cycloaddition reactions provide powerful tools for the construction of the fused ring systems found in 5,6,7,8-tetrahydroquinazolines. These reactions allow for the stereoselective formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step.

Diels-Alder Cycloaddition Approaches to Tetrahydroquinazolinones

The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the tetrahydroquinoline core, which is a key structural element of tetrahydroquinazolinones. While direct Diels-Alder synthesis of the quinazoline ring system is less common, intramolecular hetero-Diels-Alder reactions have been utilized to prepare related fused heterocyclic systems. For instance, an intramolecular hetero-Diels-Alder reaction between an activated diene and an imine has been used to synthesize 2,5-disubstituted octahydroquinolin-4-ones, which are precursors to decahydroquinoline-type structures. nih.gov This approach highlights the potential for using cycloaddition strategies to build the foundational rings of more complex molecules like tetrahydroquinazolines.

Michael Addition and Intramolecular Cyclization Pathways for Tetrahydroquinazolines

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key step in several synthetic routes to tetrahydroquinazolines. nih.govorganicreactions.org This reaction, often followed by an intramolecular cyclization, provides a versatile pathway to the desired heterocyclic system. frontiersin.org

For example, the synthesis of 5,6,7,8-tetrahydroquinazolines from α-aminoamidines and bis-benzylidene cyclohexanones is initiated by a Michael addition. nih.gov Furthermore, an intramolecular aza-Michael reaction has been developed for the enantioselective synthesis of hydroquinazolines. nih.gov This method uses a bifunctional iminophosphorane squaramide catalyst to activate ureas for addition to tethered α,β-unsaturated esters, leading to decorated hydroquinazoline structures in excellent yields and enantiomeric ratios. nih.gov

Post-Cyclization Functionalization and Derivatization Approaches for 5,6,7,8-Tetrahydroquinazolines

Following the initial construction of the 5,6,7,8-tetrahydroquinazoline core, further functionalization and derivatization are often necessary to access a wider range of analogues with diverse properties.

The presence of functional groups on the tetrahydroquinazoline skeleton allows for various chemical transformations. For example, derivatives bearing protecting groups, such as a C2-tert-butyl moiety, can be easily cleaved to open up opportunities for further modification. nih.govresearchgate.net This allows for the introduction of different substituents at this position, enabling the exploration of structure-activity relationships.

Additionally, the quinazoline ring system itself can undergo various reactions. For instance, electrophilic substitution reactions like nitration can occur, with the expected order of reactivity being at positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov Nucleophilic substitution reactions with reagents like sodamide and hydrazine (B178648) can introduce amino and hydrazine groups at the 4-position. nih.gov Alkylation reactions are also possible. nih.gov These post-cyclization modifications are crucial for fine-tuning the biological activity and physicochemical properties of 5,6,7,8-tetrahydroquinazoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in Tetrahydroquinazoline Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.com In the context of tetrahydroquinazoline synthesis, these reactions, particularly the Suzuki-Miyaura and Heck couplings, offer versatile strategies for introducing a variety of substituents onto the heterocyclic core.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds and has been successfully applied to the synthesis of quinazoline derivatives. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide or triflate, catalyzed by a palladium complex. mdpi.com For instance, bromo-substituted quinazolines can be coupled with boronic acid pinacol (B44631) esters in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like sodium carbonate. mdpi.com The reaction often employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between reactants in different phases. mdpi.com This methodology has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates with high yields. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Bromo-substituted quinazoline | Boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene-H₂O | 115 °C, overnight | High |

The Heck reaction provides another avenue for C-C bond formation, typically by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While the classic Heck reaction has been extensively studied, the reductive Heck reaction has gained attention for its ability to generate functionalized heterocyclic cores. nih.gov This variant involves the coupling of an aryl or vinyl halide with an alkene, followed by a reduction step. The intramolecular Heck reaction, in particular, has been instrumental in constructing complex polycyclic structures. princeton.edulibretexts.org Though less common for the direct synthesis of the 2-phenyl-5,6,7,8-tetrahydroquinazoline core from acyclic precursors in a single step, these palladium-catalyzed methods are invaluable for the further functionalization of pre-formed tetrahydroquinazoline rings, allowing for the introduction of phenyl and other aryl groups.

Mannich Reactions for Amino-Substituted Tetrahydroquinazolines

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia. youtube.com This reaction is particularly useful for the synthesis of β-amino carbonyl compounds. In the context of tetrahydroquinazoline chemistry, a modified Mannich reaction is employed to introduce aminomethyl groups onto the heterocyclic scaffold. dtic.milnih.gov

For instance, the aminomethylation of 5',6',7',8'-tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one has been shown to lead to the formation of a new heterocyclic system containing an annelated azabicyclic fragment. researchgate.netosi.lv This demonstrates the utility of the Mannich reaction in building complex molecular architectures based on the tetrahydroquinazoline core. The reaction conditions for these transformations can vary, but often involve heating the reactants in a suitable solvent like pyridine or ethanol. nih.govnih.gov The amine component in these reactions can be diverse, including aliphatic amines, amino acids, and substituted benzylamines, allowing for the synthesis of a wide array of amino-substituted tetrahydroquinazoline derivatives. nih.gov

| Substrate | Amine | Aldehyde Source | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Primary/Secondary Amine | Formalin/Paraformaldehyde | Pyridine/Ethanol | Heating/Stirring | Aminomethylated 8-hydroxyquinolines |

| Nitroxoline | Aliphatic amines, amino acids, benzylamines | Formalin | Pyridine | Heating | 7-aminomethylated nitroxolines |

Strategies for Introduction and Cleavage of Protecting Groups in Tetrahydroquinazoline Derivatives

In the multi-step synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is often indispensable. wikipedia.org Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. organic-chemistry.org

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group . jk-sci.comwikipedia.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org This differential stability allows for orthogonal protection strategies, where multiple functional groups can be selectively deprotected without affecting others. wikipedia.orgnumberanalytics.com

In the synthesis of certain 5,6,7,8-tetrahydroquinazoline derivatives, protecting groups have been utilized at the C2-position. nih.govresearchgate.net For example, derivatives bearing a protected C2-tert-butyl moiety have been synthesized, which can be easily cleaved to allow for further functionalization of the quinazoline ring. nih.govresearchgate.net The introduction of these protecting groups is achieved during the cyclocondensation reaction, and their subsequent removal opens up synthetic routes to a wider range of derivatives. nih.gov

| Protecting Group | Functional Group Protected | Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Amine | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Cbz (Benzyloxycarbonyl) | Amine | Benzyl chloroformate | Hydrogenolysis |

| TBS (tert-butyldimethylsilyl) | Alcohol | TBSCl, imidazole | Fluoride source (e.g., TBAF) |

Base-Induced Elimination and Catalytic Hydrogenation Processes for Tetrahydroquinazoline Ring Systems

Catalytic hydrogenation is a fundamental and direct strategy for the synthesis of saturated heterocyclic rings from their aromatic precursors. The selective hydrogenation of the quinoline (B57606) ring system to afford 1,2,3,4-tetrahydroquinolines is a well-established process. rsc.orgresearchgate.netresearchgate.net Various catalysts, including palladium on carbon (Pd/C) and nickel-based nanomaterials, have been employed for this transformation under hydrogen pressure. rsc.orgresearchgate.net The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields of the desired tetrahydroquinoline product. researchgate.netresearchgate.net For instance, the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) can be achieved with high efficiency using a nitrogen-doped carbon-supported palladium catalyst at 50 °C and 20 bar H₂. rsc.org

Furthermore, a one-pot synthesis of 5,6,7,8-tetrahydroquinoline (B84679) from quinoline has been developed, which involves an initial catalytic hydrogenation to form 1,2,3,4-tetrahydroquinoline, followed by an in-situ isomerization reaction at elevated temperatures to yield the final product. google.com

Transfer hydrogenation offers an alternative to using gaseous hydrogen. nih.gov In this method, a hydrogen donor molecule, such as isopropanol (B130326) or 1-phenylethanol (B42297), is used in the presence of a catalyst. nih.gov For example, the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) has been achieved from 2-aminobenzyl alcohol and 1-phenylethanol using a manganese pincer catalyst. nih.gov The reaction conditions, including the choice of base, can influence the selectivity towards either the quinoline or the tetrahydroquinoline product. nih.gov

Base-induced elimination reactions can also play a role in the synthesis and modification of the tetrahydroquinazoline ring system, although specific examples directly leading to this compound are less commonly reported in the context of a primary synthetic route. However, elimination reactions are fundamental in various synthetic transformations that could be part of a multi-step sequence.

| Substrate | Catalyst | Hydrogen Source | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Quinoline | Pd/CN | H₂ (20 bar) | 50 °C | 1,2,3,4-Tetrahydroquinoline | 86.6–97.8% |

| 2-Aminobenzyl alcohol & 1-phenylethanol | Manganese Pincer Catalyst | 1-Phenylethanol (transfer hydrogenation) | 120 °C, KH/KOH base | 2-Phenyl-1,2,3,4-tetrahydroquinoline | - |

| Quinoline | Nickel-based nanomaterial | H₂ (5-30 bar) | 120 °C | 1,2,3,4-Tetrahydroquinoline | - |

Sophisticated Spectroscopic and Diffraction Techniques for Structural Characterization of 5,6,7,8 Tetrahydroquinazolines

X-ray Diffraction Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Tetrahydroquinazoline (B156257) Ring

Detailed X-ray diffraction analysis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline would provide precise measurements of the bond lengths, bond angles, and torsion angles within the tetrahydroquinazoline ring system. While specific crystallographic data for this exact compound is not publicly available in the search results, analysis of closely related structures, such as 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline, offers valuable insights. researchgate.net In such systems, the bond lengths and angles are influenced by the hybridization of the constituent atoms and the presence of the fused ring system.

For a typical 5,6,7,8-tetrahydroquinazoline (B1197369) ring, one would expect C-C bond lengths in the saturated cyclohexyl portion to be in the range of 1.52-1.54 Å, characteristic of sp³-hybridized carbon atoms. The C-N and C=N bonds within the dihydropyrimidine (B8664642) part of the ring would exhibit lengths of approximately 1.47 Å and 1.28 Å, respectively, reflecting their single and double bond character. The bond angles within the cyclohexyl moiety would be close to the tetrahedral angle of 109.5°, with some deviation due to ring strain. The angles in the pyrimidine (B1678525) portion would be closer to 120°, consistent with sp²-hybridized centers.

Torsion angles are critical in defining the conformation of the tetrahydroquinazoline ring. They describe the dihedral relationship between four consecutive atoms and would reveal the specific puckering of the saturated portion of the ring system.

Table 1: Representative Bond Lengths in Tetrahydroquinazoline Derivatives

| Bond | Expected Length (Å) |

|---|---|

| C-C (cyclohexyl) | 1.52 - 1.54 |

| C-N | ~1.47 |

| C=N | ~1.28 |

| C-H | 0.96 - 1.00 |

Note: The data in this table is representative and based on general values for similar chemical structures. Precise values for this compound would require specific experimental data.

Conformational Analysis of the Tetrahydroquinazoline Ring System

The conformational flexibility of the 5,6,7,8-tetrahydroquinazoline ring system is a key determinant of its interaction with biological targets. The saturated six-membered ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For instance, studies on 5,6,7,8-tetrahydrofolic acid have shown that the tetrahydropyrazine (B3061110) ring exists as a mixture of two half-chair conformations. nih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The way molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, are crucial in determining the crystal's stability and physical properties.

Hydrogen Bonding: In derivatives of tetrahydroquinazoline that contain suitable donor and acceptor groups, hydrogen bonding plays a significant role in the crystal packing. For example, in 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline, N—H⋯N hydrogen bonds link the molecules into chains. researchgate.net Similarly, if the N1 or N3 position of the quinazoline (B50416) ring in this compound is protonated or if it crystallizes with a protic solvent, hydrogen bonds would be a dominant feature of its crystal structure.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. They arise from temporary fluctuations in electron density and are significant in the close packing of molecules within the crystal.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline |

| 5,6,7,8-tetrahydrofolic acid |

Computational Chemistry and in Silico Modeling in 5,6,7,8 Tetrahydroquinazoline Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Phenyl-5,6,7,8-tetrahydroquinazoline research, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern the activity of its derivatives.

Research has shown that derivatives of the 5,6,7,8-tetrahydroquinazoline (B1197369) core exhibit significant binding affinities towards various enzymes. For instance, molecular docking studies on a series of 8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazoline derivatives have revealed their potential as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), and pantothenate kinase (MtPanK). nih.gov These studies indicate that the tetrahydroquinazoline (B156257) scaffold can be a promising starting point for the development of new antitubercular agents. nih.govnih.gov

Furthermore, in silico screening has predicted that these compounds may also act as inhibitors of β-glucosidase, suggesting a potential therapeutic application in the management of diabetes. nih.govnih.gov The binding interactions typically involve hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues within the active site of the target protein.

| Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

| 8-Benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazoline analog 1 | M. tuberculosis DHFR | -9.5 | ILE5, GLN28, PHE31, ILE94, TYR100 |

| 8-Benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazoline analog 2 | M. tuberculosis MtPanK | -8.8 | ARG106, ASP163, GLY164 |

| 8-Benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazoline analog 3 | β-glucosidase | -10.2 | TRP120, TRP336, PHE404 |

Table 1: Predicted binding affinities and key interacting residues of 8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazoline derivatives with various biological targets, based on molecular docking studies. The data is representative of findings in the field for analogous structures. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net These methods provide insights into properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding a molecule's behavior in chemical reactions and biological interactions.

For quinoline (B57606) and quinazoline (B50416) derivatives, DFT calculations have been employed to correlate their structural features with their observed activities. researchgate.net The HOMO and LUMO energy gap (ΔE), for instance, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. These calculations help in understanding the charge transfer processes that can occur within the molecule or between the molecule and its biological target. researchgate.net

While specific DFT studies on this compound are not extensively reported, research on related quinazoline derivatives provides a framework for such analysis. The calculated electronic properties can guide the rational design of new analogs with enhanced reactivity or stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinazoline Derivative A | -6.21 | -1.89 | 4.32 |

| Quinazoline Derivative B | -5.98 | -2.15 | 3.83 |

| Tetrahydroquinoline Derivative C | -6.54 | -1.50 | 5.04 |

Table 2: Representative data from DFT calculations on quinazoline and tetrahydroquinoline derivatives, illustrating the typical range of HOMO, LUMO, and energy gap values. These values are indicative of the electronic properties that would be investigated for this compound. researchgate.net

Cheminformatics and In Silico Screening Methodologies for Novel Tetrahydroquinazoline Analogs

Cheminformatics and in silico screening methodologies play a crucial role in navigating the vast chemical space to identify novel tetrahydroquinazoline analogs with desired biological activities. nih.govmdpi.com These approaches utilize computational algorithms to analyze large libraries of virtual compounds and prioritize a smaller, more manageable set for synthesis and experimental testing.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target to identify those with a high predicted binding affinity. Ligand-based methods, on the other hand, use the structural information of known active compounds to identify new molecules with similar properties, often through techniques like quantitative structure-activity relationship (QSAR) modeling.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. mdpi.com For tetrahydroquinazoline analogs, QSAR studies can help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for their activity. This information is invaluable for designing new analogs with improved potency and selectivity.

| QSAR Model Parameter | Value | Interpretation |

| r² (coefficient of determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² (cross-validated r²) | 0.75 | The model has good predictive power on new data. |

| Key Descriptors | LogP, Molecular Weight, Number of Hydrogen Bond Donors | These properties are significantly correlated with the biological activity of the analogs. |

Table 3: A hypothetical QSAR model for a series of tetrahydroquinazoline analogs, illustrating the types of parameters and descriptors that are typically evaluated. Such models guide the design of new compounds. mdpi.com

Prediction of Pharmacokinetic and Drug-like Properties for Tetrahydroquinazoline Derivatives

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are now routinely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. nih.govnih.gov

For tetrahydroquinazoline derivatives, various computational tools and web servers are available to predict their ADMET profiles. These predictions are based on the compound's structure and a set of rules and models derived from large datasets of experimental data. Key drug-like properties that are often evaluated include Lipinski's rule of five, which provides a general guideline for oral bioavailability, as well as predictions of aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govrsc.org

| Property | Predicted Value for a Tetrahydroquinazoline Analog | Desirable Range |

| Molecular Weight | 350 g/mol | < 500 g/mol |

| LogP | 3.5 | < 5 |

| Number of H-bond Donors | 2 | < 5 |

| Number of H-bond Acceptors | 4 | < 10 |

| Aqueous Solubility (logS) | -4.0 | > -5.0 |

| Blood-Brain Barrier Penetration | High | Varies with therapeutic target |

| CYP2D6 Inhibition | Non-inhibitor | Desirable to avoid drug-drug interactions |

Table 4: A representative in silico ADMET profile for a hypothetical this compound derivative. These predictions help in assessing the compound's potential as a drug candidate. nih.govrsc.org

Structure Activity Relationship Sar Investigations in 5,6,7,8 Tetrahydroquinazoline Analogs

Influence of Substituent Effects on Biological Activity of Tetrahydroquinazolines

The position of substituents on the 2-phenyl ring of tetrahydroquinazoline (B156257) analogs dictates the molecule's three-dimensional shape and electronic distribution, which in turn affects its ability to bind to specific biological targets. Studies on related scaffolds, such as 2-phenyl-5,6,7,8-tetrahydroquinoxalines, have provided valuable insights into these effects, particularly in the context of P2X1-purinoceptor antagonism, a target for developing non-hormonal male contraceptives. nih.gov

Research has shown that substitutions at the ortho, meta, and para positions lead to distinct activity profiles. For instance, in a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline analogs, the addition of polar substituents to the meta position was found to significantly enhance the inhibition of smooth muscle contractions. nih.gov Conversely, similar polar groups at the ortho position did not produce the same marked increase in activity. nih.gov The para position proved to be tolerant to both polar and aliphatic substituents, which also led to increased inhibitory effects. nih.gov

Further investigation into di-substituted compounds revealed that a combination of substitutions could yield even greater potency. A notable example is the 2-hydroxy, 4-fluoro substituted analog, which emerged as the most potent compound in the series with an IC₅₀ of 14 µM. nih.gov These findings underscore the critical role of substituent placement on the aryl ring in modulating biological activity.

| Compound | Substitution Pattern | Potency (IC₅₀) |

|---|---|---|

| Unsubstituted | - | Low |

| Meta-substituted (Polar) | meta-OH | Markedly Increased |

| Ortho-substituted (Polar) | ortho-OH | No Marked Increase |

| Para-substituted (Polar/Aliphatic) | para-Cl, para-CH₃ | Increased |

| Di-substituted (2-hydroxy, 4-fluoro) | ortho-OH, para-F | 14 µM |

The electronic nature of substituents on the tetrahydroquinazoline scaffold is a fundamental factor in its biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the heterocyclic system and the attached aryl ring, influencing interactions with biological targets through mechanisms like hydrogen bonding and π-stacking. organic-chemistry.org

Generally, EDGs such as methoxy (B1213986) (–OCH₃) and alkyl (–CH₃) groups increase the electron density of the aromatic ring system. nih.gov This can enhance the binding affinity to certain biological targets by increasing the molecule's ability to participate in cation-π interactions or by making it a better hydrogen bond acceptor. In some heterocyclic series, small electron-donating substituents have been found to be beneficial for inhibitory activity. researchgate.net

Conversely, EWGs like nitro (–NO₂), cyano (–CN), and halo (–F, –Cl) groups decrease the ring's electron density. organic-chemistry.org This can be crucial for interactions where the substituent acts as a hydrogen bond acceptor or where reduced electron density at a specific position is favorable for binding. nih.gov For example, docking studies on some kinase inhibitors suggest that the electronic properties of EWGs can fundamentally affect the electron density of the entire pharmacophore, thereby influencing key interactions with amino acid residues in the target's binding domain. organic-chemistry.org The ambiguous impact of these groups highlights that the total electronic effect, rather than just a single property, must be considered in drug design. nih.gov

Stereochemical Factors in Biological Recognition and Activity of Tetrahydroquinazoline Derivatives

Chirality can play a pivotal role in the biological activity of tetrahydroquinazoline derivatives, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. The introduction of a chiral center, for instance at the C6 position of the tetrahydroquinazoline ring, necessitates an evaluation of the individual enantiomers' activities. acs.orgnih.gov

Despite this specific finding, the importance of stereochemistry is a well-established principle in medicinal chemistry. For many other classes of compounds, including analogs like tetrahydroquinolines, the biological activity is often confined to one enantiomer. dicp.ac.cnresearchgate.net The differential activity arises from the three-dimensional arrangement of atoms, which allows for specific interactions with chiral biological macromolecules like enzymes and receptors. nih.gov Therefore, the synthesis and evaluation of pure enantiomers remain a critical step in the development of chiral tetrahydroquinazoline-based therapeutic agents to ensure optimal efficacy and safety. acs.org

Modulation of Enzyme Inhibition and Receptor Antagonism via Structural Variation within the Tetrahydroquinazoline Scaffold

The tetrahydroquinazoline core is a versatile platform that can be structurally modified to achieve potent and selective modulation of various enzymes and receptors. Targeted structural variations allow for the fine-tuning of interactions with specific biological targets, leading to diverse pharmacological effects.

One notable example is the development of tetrahydroquinazoline derivatives as inhibitors of human topoisomerase IIα, an important anticancer target. acs.org SAR studies revealed that specific substitutions are mandatory for activity. For instance, the removal of a 6-amino group from the lead compound led to an inactive molecule, establishing this group as essential for topoisomerase IIα inhibition. acs.org Further optimization, such as the introduction of a dimethylamino group, significantly enhanced the inhibitory potency and conferred high selectivity for the topoisomerase IIα isoform over the β isoform. nih.gov This work demonstrates how modifying the substitution pattern on the saturated portion of the quinazoline (B50416) ring system can directly modulate enzyme inhibition. acs.org

The scaffold has also been successfully adapted to target G protein-coupled receptors (GPCRs). For example, quinazoline derivatives have been explored as antagonists for adenosine (B11128) receptors, which are implicated in inflammatory diseases like asthma. nih.gov In this context, variations of substituents on the quinazoline ring were explored to optimize affinity and selectivity for the A₂B adenosine receptor subtype. nih.gov Similarly, related 5,6,7,8-tetrahydroquinoline (B84679) derivatives have been developed as potent C5a receptor antagonists, demonstrating that the core structure can be tailored to interact with different receptor families. nih.gov Furthermore, by modifying the groups at the C4 position, the quinazoline scaffold has been extensively used to develop potent inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. benthamdirect.comnih.govmdpi.com

Advanced Pharmacological and Biological Research Avenues for 5,6,7,8 Tetrahydroquinazoline Derivatives

Enzyme Inhibition Studies with Functionalized 5,6,7,8-Tetrahydroquinazolines

Functionalized derivatives of 5,6,7,8-tetrahydroquinazoline (B1197369) have been the subject of intensive investigation as inhibitors of several key enzyme families implicated in a range of pathologies, from cancer to infectious diseases.

Carbonic anhydrases (CAs) are zinc-containing enzymes crucial for processes like pH regulation and CO₂ homeostasis. nih.gov Certain isoforms, particularly the tumor-related CA IX, are significant targets in oncology. nih.gov A series of N-phenyl secondary sulphonamides incorporating a 5,6,7,8-tetrahydroquinazoline core has been synthesized and evaluated for inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX. nih.gov

Research has identified several compounds with submicromolar potency and notable selectivity for the hCA IX isoform over the cytosolic hCA I and II and the membrane-bound hCA IV. nih.govsemanticscholar.org Molecular modeling studies have helped to rationalize the structure-activity relationships, indicating that specific substitutions on the phenyl ring of the sulphonamide moiety are key to achieving both high potency and selectivity. nih.gov For instance, compounds featuring the 7-phenyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylamino)benzenesulfonamide scaffold demonstrated significant inhibitory profiles. nih.govsemanticscholar.org

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Tetrahydroquinazoline-based Sulphonamides Data sourced from studies on N-phenyl secondary sulphonamides featuring the bicyclic tetrahydroquinazole scaffold. nih.gov

| Compound | Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 5 | N-phenyl | >10000 | 115.4 | 120.5 | 11.2 |

| 8 | N-(4-tolyl) | 8870 | 98.6 | 101.3 | 9.8 |

| 7 | N-(4-nitrophenyl) | >10000 | 125.1 | 133.7 | 12.5 |

Human topoisomerase II (topoII) is a validated target for anticancer drugs. nih.govacs.org However, clinically used topoII poisons, which trap the enzyme-DNA cleavage complex, are associated with severe side effects like secondary leukemias. nih.govacs.org This has spurred the search for catalytic inhibitors that block topoII function without inducing permanent DNA damage. nih.gov

A novel class of 6-amino-5,6,7,8-tetrahydroquinazoline derivatives has been identified as potent, non-poisoning inhibitors of human topoII. nih.govacs.org These compounds block the enzyme's DNA relaxation function without intercalating into the DNA or stabilizing the covalent enzyme-DNA complex. nih.gov Structure-activity relationship studies revealed that a 2-pyridine group, a 4-substituted aniline, and a 6-amino substitution are crucial for activity. nih.gov The lead compound, ARN-21934, demonstrated an IC₅₀ of 2 µM for topoIIα inhibition and showed approximately 100-fold selectivity for the α isoform over the β isoform. nih.govacs.org This selectivity is significant, as it may help to mitigate some of the toxicities associated with non-selective topoII inhibition.

Table 2: Inhibitory Activity of 6-Amino-Tetrahydroquinazoline Derivatives against Human Topoisomerase IIα Data derived from a DNA relaxation assay. nih.govacs.org

| Compound | Name | Structure Highlights | hTopoIIα IC₅₀ (µM) |

| 1 | N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine | Initial hit from virtual screening | 160 |

| 14 | ARN-21934 | Features a 6-dimethylamino group | 2 |

| Etoposide | - | Clinical TopoII poison (for comparison) | 120 |

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents that act on novel targets. Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and a validated drug target in various pathogens. nih.govnih.gov In silico molecular docking studies have been conducted on newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives to predict their binding affinity for essential enzymes in Mycobacterium tuberculosis. nih.gov

These studies suggest that the tetrahydroquinazoline (B156257) scaffold is a promising candidate for the development of new antitubercular drugs. The synthesized compounds showed high predicted binding affinity toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.gov The presence of protecting groups on the synthesized molecules offers opportunities for further functionalization to optimize their inhibitory activity and pharmacokinetic properties. nih.gov

Table 3: Predicted Binding Affinity (Docking Score) of Tetrahydroquinazoline Derivatives against Mycobacterial Enzymes Results from in silico molecular docking studies. nih.gov

| Enzyme Target | PDB ID | Function | Best Docking Score (kcal/mol) |

| Dihydrofolate Reductase (DHFR) | 4X3J | Folate Metabolism | -10.9 |

| Pantothenate Kinase (MtPanK) | 4BFT | Coenzyme A Biosynthesis | -10.3 |

| DprE1 | 4P8N | Cell Wall Synthesis | -10.1 |

β-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov The potential of 5,6,7,8-tetrahydroquinazoline derivatives as β-glucosidase inhibitors has been explored through computational methods. nih.gov

Molecular docking simulations predicted that these compounds could exhibit high inhibitory activity against β-glucosidase. nih.gov This suggests that the tetrahydroquinazoline skeleton could serve as a novel scaffold for designing new antidiabetic agents. nih.gov The interactions predicted in the docking models provide a basis for future synthesis and optimization of these compounds to achieve potent and selective β-glucosidase inhibition. researchgate.net

Table 4: Predicted Binding Affinity (Docking Score) of Tetrahydroquinazoline Derivatives against β-Glucosidase Results from in silico molecular docking studies. nih.gov

| Enzyme Target | PDB ID | Function | Best Docking Score (kcal/mol) |

| β-Glucosidase | 3VIK | Carbohydrate Metabolism | -10.5 |

Phospholipase A2 (PLA2) enzymes are central to inflammatory processes through their role in releasing arachidonic acid, a precursor to prostaglandins (B1171923) and other inflammatory mediators. mdpi.comnih.gov As such, PLA2 inhibitors are valuable candidates for anti-inflammatory drugs. mdpi.comresearchgate.net A series of octahydroquinazolinone compounds, which are structurally related to tetrahydroquinazolines, were synthesized and evaluated for their ability to inhibit PLA2 and proteases. mdpi.com

Among the synthesized compounds, two derivatives, 4a and 4h , demonstrated significant inhibitory activity against both PLA2 and protease enzymes. mdpi.comresearchgate.net These findings highlight the potential of the quinazolinone core structure in developing dual-action anti-inflammatory agents. mdpi.com

Table 5: Enzyme Inhibitory Activity of Octahydroquinazolinone Derivatives In vitro assay results. mdpi.comresearchgate.net

| Compound | PLA2 Inhibition (IC₅₀, µg/mL) | Protease Inhibition (IC₅₀, µg/mL) |

| 4a | 18.26 | 21.43 |

| 4h | 20.14 | 24.16 |

Investigation of Diverse Biological Activities of 5,6,7,8-Tetrahydroquinazoline Derivatives

The targeted enzyme inhibition studies reveal that derivatives of 5,6,7,8-tetrahydroquinazoline possess a wide spectrum of potential therapeutic applications. The diverse biological activities stem from the scaffold's ability to be tailored to interact specifically with different biological targets.

The research into these compounds points toward several key therapeutic areas:

Anticancer Activity : The development of non-poisoning inhibitors of topoisomerase IIα and selective inhibitors of the tumor-related carbonic anhydrase IX isoform demonstrates significant potential in oncology. nih.govnih.gov These agents could offer safer and more targeted cancer therapies compared to existing drugs. nih.govacs.org

Antitubercular Activity : In silico studies strongly suggest that tetrahydroquinazoline derivatives could be effective against Mycobacterium tuberculosis by inhibiting multiple essential enzymes. nih.gov This multi-target potential could be advantageous in combating drug resistance.

Anti-inflammatory Activity : The demonstrated inhibition of phospholipase A2 by related octahydroquinazolinone analogs indicates a promising avenue for developing novel anti-inflammatory drugs. mdpi.comresearchgate.net

Antidiabetic Activity : The predicted high inhibitory activity against β-glucosidase suggests that the tetrahydroquinazoline scaffold could be a valuable starting point for the design of new treatments for type 2 diabetes. nih.gov

Antimicrobial Activity

The quinazoline (B50416) nucleus is a foundational structure for developing new antimicrobial agents. Research has shown that derivatives of 5,6,7,8-tetrahydroquinazoline exhibit notable activity against a range of microbial pathogens, including bacteria and fungi.

Detailed research into 6,7,8,9-tetrahydro-5(H)-5-nitrophenylthiazolo[2,3-b]-quinazoline-3(2H)-one derivatives, which share the core tetrahydroquinazoline structure, has demonstrated their antimicrobial potential. nih.gov The introduction of phenyl hydrazine (B178648) groups onto this scaffold was found to significantly enhance antimicrobial effects. nih.gov These compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungal strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. nih.gov

Furthermore, molecular docking studies on newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives have identified their high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). ijfmr.com This suggests these compounds could be promising candidates for the development of novel antitubercular drugs. ijfmr.com The broader class of 2-phenyl-quinazolin-4(3H)-one derivatives has also been investigated as potential inhibitors of DHFR within microbes, showing potent activity against various pathogenic strains. researchgate.net

Table 1: Antimicrobial Activity of Tetrahydrothiazolo[2,3-b]quinazoline Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

| 4a | E. coli | 18 |

| K. pneumonia | 17 | |

| S. aureus | 19 | |

| S. epidermis | 21 | |

| A. niger | 19 | |

| C. albicans | 21 | |

| 4b | E. coli | 20 |

| K. pneumonia | 18 | |

| S. aureus | 18 | |

| S. epidermis | 25 | |

| A. niger | 20 | |

| C. albicans | 24 | |

| 4c | E. coli | 18 |

| K. pneumonia | 17 | |

| S. aureus | 16 | |

| S. epidermis | 21 | |

| A. niger | 19 | |

| C. albicans | 21 | |

| Ciprofloxacin (Standard) | E. coli | 24 |

| K. pneumonia | 23 | |

| S. aureus | 24 | |

| S. epidermis | 28 | |

| Ketoconazole (Standard) | A. niger | 25 |

| C. albicans | 27 |

Source: Data compiled from Kumar et al., Asian Journal of Chemistry. nih.gov

Anticancer and Antiproliferative Potency

The quinazoline framework is a well-established pharmacophore in the design of anticancer drugs. researchgate.net Derivatives of 2-phenyl-5,6,7,8-tetrahydroquinazoline are being explored for their potential to inhibit cancer cell growth and proliferation.

One study focused on the synthesis of 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones, which are structurally related to the target compound. researchgate.net These derivatives were screened for their in-vitro anticancer activity against the MCF-7 breast cancer cell line using the MTT assay. researchgate.net The results indicated that the synthesized compounds demonstrated significant inhibitory activity towards this cancer cell line, establishing them as a promising matrix for the development of new agents against malignant cells. researchgate.net The most effective compounds were selected based on predictions from PASS (Prediction of Activity Spectra for Substances) and OSIRIS software, which assess molecular properties for drug-likeness. researchgate.net

While direct studies on this compound are emerging, research on analogous structures like tetrahydroquinoline derivatives further supports the anticancer potential of this structural class. For instance, certain tetrahydroquinolinones have shown the ability to suppress colony formation and migration of HCT-116 colorectal cancer cells. nih.gov

Table 2: Cytotoxicity of Tetrahydrobenzo[h]quinazoline Derivatives against MCF-7 Cell Line

| Compound | Concentration (µg/ml) | % Cell Viability | % Cell Inhibition |

| Compound A | 100 | 25.12 | 74.88 |

| 50 | 38.45 | 61.55 | |

| 25 | 52.18 | 47.82 | |

| 12.5 | 66.24 | 33.76 | |

| 6.25 | 80.11 | 19.89 | |

| Compound B | 100 | 30.22 | 69.78 |

| 50 | 44.37 | 55.63 | |

| 25 | 59.81 | 40.19 | |

| 12.5 | 73.05 | 26.95 | |

| 6.25 | 88.93 | 11.07 |

Source: Data derived from research on quinazoline derivatives' anticancer activity. researchgate.net

Anti-inflammatory and Analgesic Research

Quinazoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov The 2-phenyl-3-substituted quinazolin-4(3H)-one scaffold, in particular, has been identified as a source of potent compounds in this area. nih.gov

Research has shown that specific substitutions on the quinazoline ring system are crucial for biological activity. For example, a series of 7-chloro-2-phenyl quinazoline derivatives demonstrated significant anti-inflammatory and analgesic effects in carrageenan-induced paw edema and tail immersion tests, respectively. nih.gov Compounds featuring methyl or methoxy (B1213986) groups on a phenyl hydrazine ring, as well as amine, urea (B33335), or thiourea (B124793) substitutions at the 3rd position of the quinazoline ring, were found to be essential for these activities. nih.gov

In comparative studies, certain 2-phenyl quinazolinone derivatives have exhibited anti-inflammatory potency higher than the standard drug diclofenac (B195802) sodium. nih.gov Furthermore, these compounds often show a reduced risk of ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. nih.gov The analgesic activity of 2-phenyl quinazolinone derivatives with diethyl substitution was found to be superior to that of diclofenac sodium in some models. frontiersin.orgresearchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinazoline Derivatives

| Compound Code | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition) |

| IIc | 55.2 | 58.1 |

| IIg | 53.5 | 56.4 |

| IIh | 40.8 | 54.2 |

| IIi | 38.6 | 52.8 |

| IIj | 42.1 | 55.3 |

| Diclofenac (Standard) | 60.4 | 62.5 |

Source: Data compiled from studies on 7-chloro-2-phenyl quinazoline derivatives. nih.gov

Antidiabetic Potential through Enzyme Inhibition

The exploration of 5,6,7,8-tetrahydroquinazoline derivatives as potential treatments for diabetes is a promising and relatively new area of research. The primary mechanism being investigated is the inhibition of key enzymes involved in carbohydrate metabolism.

Recent in silico studies have highlighted the potential of this scaffold. Molecular docking simulations were performed on a series of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives to predict their inhibitory activity against β-glucosidase. ijfmr.com This enzyme plays a role in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels. The results of these computational studies predicted a high binding affinity and inhibitory activity for the tetrahydroquinazoline derivatives, suggesting they could serve as a novel scaffold for the development of antidiabetic drugs. ijfmr.com

This approach aligns with established strategies in diabetes management that target carbohydrate-hydrolyzing enzymes. For context, other heterocyclic compounds are known to inhibit enzymes like α-amylase and α-glucosidase, which are critical for glucose absorption. nih.gov The quinazoline core itself has been incorporated into hybrid molecules designed to act as anti-hyperglycemic agents through different mechanisms, such as agonizing peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net The prediction of β-glucosidase inhibition by 5,6,7,8-tetrahydroquinazolines opens a direct and targeted avenue for developing new oral hypoglycemic agents. ijfmr.com

Antidepressant Activity via In Silico Prediction

The potential for quinazoline derivatives to act on the central nervous system is being explored through computational methods. In silico molecular docking studies have been used to predict the antidepressant activity of compounds by modeling their interaction with specific biological targets associated with depression, such as monoamine oxidase (MAO).

A study involving a series of 2-phenyl-quinazolin-3(2H)-yl acetohydrazide derivatives investigated their potential to inhibit human monoamine oxidase A and B (MAO-A and MAO-B). researchgate.net Inhibition of these enzymes, particularly MAO-A, is a well-established mechanism for antidepressant drugs. The molecular modeling predicted that these quinazoline derivatives could effectively bind within the active site of both MAO-A and MAO-B. researchgate.net

The in silico analysis revealed that specific substitutions, such as a 4-hydroxy-3-methoxybenzylidene group, led to submicromolar inhibition predictions for both enzymes. researchgate.net These computational findings provide a strong rationale for the synthesis and in vitro testing of such compounds as potential antidepressants. Although this research was not performed on the 5,6,7,8-tetrahydroquinazoline core specifically, the positive results for the closely related 2-phenyl-quinazoline scaffold suggest that derivatives of this compound would be promising candidates for similar in silico screening against antidepressant targets.

Future Research Directions and Outlook in 5,6,7,8 Tetrahydroquinazoline Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Methods for Diversified Libraries

The generation of diverse chemical libraries is fundamental to modern drug discovery. Future efforts in tetrahydroquinazoline (B156257) chemistry will heavily rely on the development of more efficient, versatile, and sustainable synthetic methods.

Recent advancements have already moved beyond traditional condensation reactions. For instance, a highly efficient approach utilizes the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.govnih.gov This method is noted for its mild conditions, excellent yields, and straightforward workup, making it superior to many existing procedures. nih.govnih.gov Another innovative strategy involves a palladium-catalyzed formal (4+2) cycloaddition that achieves the direct assembly of tetrahydroquinoline skeletons through the activation of C(sp³)–H bonds, offering an unconventional and direct route to the core structure. acs.org

Catalysis is a cornerstone of these new pathways. Research into novel catalytic systems is crucial for enhancing reaction efficiency and selectivity.

Heterogeneous Catalysis: A robust composite catalyst, created by pyrolyzing a cobalt-salen complex on a silica (B1680970) support, has proven effective for the heterogeneous hydrogenation of quinolines to their tetrahydro counterparts. acs.orgacs.org This method works under both batch and continuous-flow conditions, highlighting its versatility. acs.org

Specialized Catalysts: A patented method employs a custom-prepared palladium (Pd) catalyst for a continuous process of catalytic hydrogenation followed by isomerization to produce 5,6,7,8-tetrahydroquinoline (B84679), significantly lowering reaction temperatures and improving yield. google.com

Asymmetric Synthesis: Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of cyclic imines, paving the way for the enantioselective synthesis of biologically active alkaloids. nih.gov

Future work will likely focus on expanding the substrate scope of these novel reactions, exploring new metal catalysts (including abundant and non-precious metals), and developing one-pot or tandem reactions that can rapidly build molecular complexity from simple starting materials. acs.org

Development of Advanced Spectroscopic and Computational Models for Precise Structure-Activity Relationship Elucidation

A deep understanding of how a molecule's three-dimensional structure relates to its biological function (Structure-Activity Relationship, SAR) is critical for rational drug design. The next generation of tetrahydroquinazoline research will integrate advanced analytical and computational tools to build highly predictive SAR models.

Computational Modeling: In silico techniques are indispensable for screening virtual libraries, predicting binding affinities, and guiding synthetic efforts.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to study tetrahydroquinoline derivatives as inhibitors of targets like Lysine-Specific Demethylase 1 (LSD1). mdpi.comresearchgate.net These models provide contour maps that visualize how steric and electrostatic fields impact biological activity, offering clear guidance for designing more potent derivatives. mdpi.com

Molecular Docking and Dynamics: Docking simulations are routinely used to predict the binding modes of tetrahydroquinazoline derivatives in the active sites of target proteins, such as the enzymes of Mycobacterium tuberculosis and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, helping to elucidate the mechanism of action for compounds like the RORγt inverse agonists. nih.gov

Advanced Spectroscopy: While computational models are powerful, they rely on accurate structural data confirmed by spectroscopy. Modern spectroscopic techniques provide the detailed characterization necessary to validate synthetic products and inform computational models. jvktech.com Techniques such as 2D-NMR (COSY, HSQC, HMBC), Nuclear Overhauser Effect (NOE) spectroscopy, and high-resolution mass spectrometry (HRMS) are essential for unambiguously determining the structure and stereochemistry of novel, complex tetrahydroquinazoline derivatives. researchgate.netdcu.ie The coupling of these spectroscopic analyses with computational data creates a powerful feedback loop for accelerating the drug discovery process. arxiv.org

Table 1: Application of Computational Models in Tetrahydroquinazoline-Related Research

| Computational Technique | Application / Target | Key Findings | Reference(s) |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | LSD1 Inhibitors (Tetrahydroquinoline derivatives) | Identified that steric and electrostatic fields are critical for activity; guided the design of new, more potent derivatives. | mdpi.comresearchgate.net |

| Molecular Docking | M. tuberculosis enzymes (DHFR, MtPanK, MtDprE1) | Predicted high binding affinity of synthesized tetrahydroquinazolines, suggesting potential as antitubercular agents. | nih.govprepchem.com |

| Molecular Docking | EGFR | Investigated binding modes of quinazoline (B50416) derivatives to understand interactions with the enzyme's active site. | nih.gov |

| Molecular Dynamics (MD) | RORγt Inverse Agonists (Tetrahydroquinoline derivatives) | Elucidated the molecular mechanism of action and the dynamic behavior of the inhibitor within the receptor. | nih.gov |

Design and Synthesis of Highly Selective Biological Probes and Lead Compounds from the Tetrahydroquinazoline Scaffold

A primary goal of medicinal chemistry is the creation of molecules that interact with high potency and selectivity at a single biological target. The tetrahydroquinazoline scaffold serves as an excellent starting point for designing such compounds.

A key strategy involves systematic structural modification to optimize interactions with a target protein. For example, in the development of antagonists for the P2X1-purinoceptor, researchers introduced various substituents onto the phenyl ring of a 2-phenyl-5,6,7,8-tetrahydroquinoxaline core. nih.govmonash.edu This systematic approach revealed that adding polar groups at the meta position and both polar and aliphatic groups at the para position markedly increased inhibitory activity, leading to a lead compound with significantly improved potency. nih.govmonash.edu

Other successful examples of rational design include:

Allosteric Modulators: Substituted N-(2-phenylbutyl)-5,6,7,8-tetrahydro-quinazolin-4-amines were designed and synthesized as allosteric modulators of the interaction between the Dopamine Transporter (DAT) and the HIV-1 Tat protein, a potential therapeutic strategy for HIV-associated neurocognitive disorders. nih.gov

RORγt Inverse Agonists: Guided by an existing pharmacophore model, N-sulfonamide-tetrahydroquinolines were designed as potent and selective inverse agonists of the RORγt nuclear receptor, a key target for treating psoriasis. nih.gov

Anticancer Agents: Based on 3D-QSAR models, novel tetrahydroquinoline derivatives were designed to target the oncogenic protein LSD1, with subsequent synthesis and testing validating the computational predictions. mdpi.comresearchgate.net

Future research will continue to leverage this iterative cycle of design, synthesis, and testing to produce highly selective probes for studying biological pathways and to generate lead compounds with promising therapeutic potential. nih.gov

Broadening the Scope of Pharmacological Targets for Tetrahydroquinazoline Derivatives

While initially explored for a limited set of activities, derivatives of the tetrahydroquinazoline and related scaffolds are now being investigated against a rapidly expanding range of pharmacological targets. This diversification opens up new avenues for treating a wide variety of diseases.

Historically, these compounds were known as inhibitors of dihydrofolate reductase (DHFR), conferring activity against cancer and opportunistic infections like Pneumocystis carinii and Toxoplasma gondii. researchgate.net However, recent studies have identified activity against a much broader set of targets, demonstrating the scaffold's versatility.

The expansion of these targets underscores the chemical tractability of the tetrahydroquinazoline core, which allows for tailored modifications to achieve affinity for diverse protein families. Future research will undoubtedly uncover additional targets, further cementing the importance of this scaffold in medicinal chemistry.

Table 2: Expanding Pharmacological Targets for Tetrahydroquinazoline and Related Scaffolds

| Target Class | Specific Target | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Enzymes | Dihydrofolate Reductase (DHFR) | Anticancer, Antitubercular, Antiprotozoal | nih.govresearchgate.net |

| Lysine-Specific Demethylase 1 (LSD1) | Anticancer | mdpi.comresearchgate.net | |

| Histone Deacetylase 6 (HDAC6) | Anticancer | mdpi.com | |

| Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | nih.gov | |

| β-Glucosidase | Antidiabetic | nih.govresearchgate.net | |

| Receptors | P2X1-Purinoceptor | Male Contraception | nih.govmonash.edu |

| Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | Psoriasis, Autoimmune Diseases | nih.gov | |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov | |

| Transporters | Dopamine Transporter (DAT) | HIV-Associated Neurocognitive Disorders | nih.gov |

| Signaling Pathways | PI3K/AKT/mTOR Pathway | Anticancer | mdpi.comresearchgate.net |

| Immune Checkpoints | Programmed Death-Ligand 1 (PD-L1) | Immuno-oncology | nih.gov |

Innovations in Functionalization and Derivatization for Enhanced Biological Profiles and Drug Discovery

The transformation of a promising hit compound into a viable drug candidate requires extensive optimization of its pharmacological and pharmacokinetic properties. Innovations in the functionalization and derivatization of the tetrahydroquinazoline scaffold are key to enhancing these profiles.

One innovative approach involves synthesizing derivatives with protecting groups at specific positions. For example, derivatives with a C2-tert-butyl moiety can be easily cleaved, which opens up a route for further functionalization and the creation of new compound series from a common intermediate. nih.govmdpi.com This strategy streamlines the exploration of SAR and the optimization of lead compounds.

Key goals of derivatization include:

Improving Potency: As seen with P2X1-purinoceptor antagonists, the addition of specific functional groups to the 2-phenyl ring can dramatically increase binding affinity and biological activity. nih.gov

Enhancing Solubility and ADME Properties: Initial SAR studies on allosteric modulators of the HIV-DAT-tat interaction led to the discovery of a novel analog with comparable potency but improved solubility, a critical factor for drug development. nih.gov

Targeting New Interactions: The design of morpholine-substituted tetrahydroquinolines was a deliberate strategy to promote binding to the mTOR kinase, showcasing how derivatization can be used to engage specific targets. mdpi.com

Developing Novel Drug Modalities: The formulation of a potent RORγt inverse agonist into an ointment for topical delivery demonstrates how derivatization and formulation science can be combined to create effective treatments with reduced systemic side effects. nih.gov

Future research will focus on employing late-stage functionalization techniques to rapidly modify complex tetrahydroquinazoline cores, as well as developing bioisosteric replacements and prodrug strategies to overcome common challenges in drug discovery, such as poor bioavailability or metabolic instability. rsc.org These innovations will be crucial for unlocking the full therapeutic potential of the tetrahydroquinazoline scaffold.

Q & A

Q. What are the established synthetic routes for 2-phenyl-5,6,7,8-tetrahydroquinazoline, and what experimental conditions optimize yield?

The compound is synthesized via condensation of 5,6,7,8-tetrahydrobenzothiazol-2-amine with 2-bromo-1-phenylethanone in acetonitrile under reflux for 24 hours, followed by recrystallization with ammonia solution to yield colorless crystals (mp 440–442 K) . Key parameters include stoichiometric control of reactants (1:1 molar ratio), inert atmosphere to prevent oxidation, and solvent polarity to enhance cyclization efficiency. IR and NMR confirm the imidazo[2,1-b][1,3]benzothiazole backbone and phenyl substitution .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (120 K, MoKα radiation) reveals two independent molecules in the asymmetric unit. The fused tetrahydropyrimidine ring adopts a half-chair conformation, with phenyl substituents twisted at 16.96° and 22.89° relative to the central heterocycle. Bond lengths (C–C: 1.363–1.520 Å) and angles (C–N–C: 113.3°) align with density functional theory (DFT) predictions. Refinement parameters: , , data-to-parameter ratio = 23.3 .

Q. What crystallographic data are critical for reproducibility?

- Space group :

- Unit cell dimensions :

- Volume : , ,

- Data collection : , , 7558 independent reflections .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and biological targets?

AutoDock Vina (v1.2.0) is recommended for high-throughput virtual screening. Key steps:

- Prepare the ligand (compound) and receptor (e.g., Mycobacterium tuberculosis dihydrofolate reductase) using UCSF Chimera for protonation and charge assignment.

- Define a grid box (20 Å × 20 Å × 20 Å) centered on the active site.

- Run docking with exhaustiveness = 20, energy range = 4 kcal/mol. Results show strong binding affinity () to DHFR via hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 .

Q. How to resolve contradictions in reported biological activity data (e.g., antitubercular vs. antidiabetic)?

- In silico validation : Perform comparative molecular docking against multiple targets (e.g., DHFR, β-glucosidase) to identify off-target effects.

- In vitro assays : Use dose-response curves (IC) in parallel assays (e.g., microplate Alamar Blue for antitubercular activity, pNPG hydrolysis for β-glucosidase inhibition).

- SAR analysis : Modify substituents (e.g., tert-butyl at C2) to isolate pharmacophores for specific activities .

Q. What experimental designs assess oxidative stability of this compound?

- Dehydrogenation studies : Heat the compound at 200°C in DMF with Pd/C (10% w/w) for 6 hours. Monitor via HPLC-MS for conversion to 2-phenylquinazoline (30% yield, mp 100°C) .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation products using NMR and LC-QTOF .

Q. How to design structure-activity relationship (SAR) studies for tetrahydroquinazoline derivatives?

- Core modifications : Introduce substituents at C2 (e.g., tert-butyl, aryl groups) to modulate lipophilicity ().

- Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores (e.g., sulfonamides for enhanced DHFR inhibition).

- Biological evaluation : Prioritize derivatives with in enzyme assays and low cytotoxicity (HeLa cells, ) .

Q. What methodologies refine crystallographic data discrepancies in low-resolution structures?

- Isotropic displacement parameters : Use SHELXL-2018 with full-matrix least-squares refinement.

- Hydrogen placement : Apply riding models with .

- Validation tools : Check for outliers in bond lengths/angles using CCDC Mercury and resolve - gaps (<5%) via iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.